molecular formula C6H6Cl3N3 B11879448 3,5,6-Trichloro-N,N-dimethylpyrazin-2-amine

3,5,6-Trichloro-N,N-dimethylpyrazin-2-amine

Cat. No.: B11879448
M. Wt: 226.5 g/mol
InChI Key: PEKJZMKQGZNNFW-UHFFFAOYSA-N
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Description

3,5,6-Trichloro-N,N-dimethylpyrazin-2-amine is a useful research compound. Its molecular formula is C6H6Cl3N3 and its molecular weight is 226.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,5,6-Trichloro-N,N-dimethylpyrazin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5,6-Trichloro-N,N-dimethylpyrazin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H6Cl3N3

Molecular Weight

226.5 g/mol

IUPAC Name

3,5,6-trichloro-N,N-dimethylpyrazin-2-amine

InChI

InChI=1S/C6H6Cl3N3/c1-12(2)6-5(9)10-3(7)4(8)11-6/h1-2H3

InChI Key

PEKJZMKQGZNNFW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(N=C(C(=N1)Cl)Cl)Cl

Origin of Product

United States

Biological Activity

3,5,6-Trichloro-N,N-dimethylpyrazin-2-amine is a chlorinated derivative of pyrazin-2-amine known for its potential biological activity and applications in medicinal and agricultural chemistry. This compound has garnered interest due to its unique structural properties, particularly the presence of three chlorine atoms at specific positions on the pyrazine ring, which enhances its reactivity and biological effectiveness.

  • Molecular Formula : C7H7Cl3N4
  • Molecular Weight : Approximately 239.51 g/mol

The trichlorinated structure of this compound increases its lipophilicity, potentially improving its ability to penetrate biological membranes, making it a candidate for various biological applications.

Biological Activity

Preliminary studies have indicated that 3,5,6-trichloro-N,N-dimethylpyrazin-2-amine exhibits notable antimicrobial properties. Research has focused on its interactions with various biological systems, particularly its effects on microbial growth and plant defense mechanisms.

Antimicrobial Activity

  • Mechanism of Action : The compound's antimicrobial activity may be attributed to its ability to disrupt microbial membranes or interfere with essential metabolic processes.
  • Case Studies :
    • In vitro studies have shown that the compound inhibits the growth of several bacterial strains. This suggests potential applications in developing new antimicrobial agents.

Plant Interaction

Research has also explored the role of 3,5,6-trichloro-N,N-dimethylpyrazin-2-amine in plant defense mechanisms. It has been observed that exposure to this compound can induce stress responses in plants, enhancing their resistance to pathogens.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3,5,6-trichloro-N,N-dimethylpyrazin-2-amine, a comparison with structurally related compounds can be beneficial:

Compound NameStructure CharacteristicsUnique Features
3-Chloro-N,N-dimethylpyrazin-2-amineOne chlorine atom at position 3Less reactive than trichlorinated analog
6-Chloro-N,N-dimethylpyrazin-2-amineOne chlorine atom at position 6Potentially less toxic than trichlorinated form
2-Amino-3,5,6-trichloropyridineTrichlorinated pyridine derivativeDifferent heterocyclic structure
N,N-Dimethylpyrazin-2-aminesUnsubstituted pyrazine derivativeLacks halogen substituents

The unique combination of three chlorine atoms in specific positions makes 3,5,6-trichloro-N,N-dimethylpyrazin-2-amine particularly reactive and potentially more effective in biological applications compared to its less substituted counterparts.

Research Findings and Future Directions

Ongoing research is essential to fully elucidate the biological mechanisms underlying the activity of 3,5,6-trichloro-N,N-dimethylpyrazin-2-amine. Key areas for future investigation include:

  • Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with microbial cells and plant systems.
  • Toxicological Assessments : Evaluating the safety profile of this compound for potential therapeutic uses.
  • Field Trials : Testing its efficacy in agricultural settings to determine practical applications in crop protection.

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